REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH2:13][CH2:14][CH2:15][O:16]C(=O)C)[C:6]=2[N:7]=1>[NH4+].[OH-]>[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH2:13][CH2:14][CH2:15][OH:16])[C:6]=2[N:7]=1 |f:1.2|
|
Name
|
5-Amino-3-(4-acetoxybutyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
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Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
NC=1NC(C2=C(N1)N(C(S2)=O)CCCCOC(C)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under vacuum
|
Type
|
STIRRING
|
Details
|
the residual solid was stirred with H2O (10 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from a MeOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
H2O mixture and dried in vacuum at 80° C. for 3 d
|
Duration
|
3 d
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC(C2=C(N1)N(C(S2)=O)CCCCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |